N~1~-(3-Hydroxypropyl)ethanediamide

Description

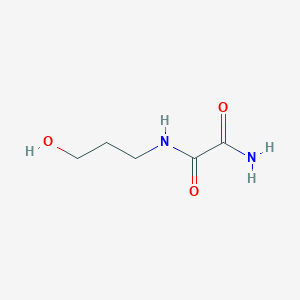

N~1~-(3-Hydroxypropyl)ethanediamide is an ethanediamide derivative characterized by a hydroxypropyl substituent at the N~1~ position. Synonyms for related compounds include N-(3-hydroxypropyl)-N'-(1H-indol-5-yl)ethanediamide and ethanediamide,n1-(3-hydroxypropyl)-n2-1h-indol-5-yl .

Properties

CAS No. |

61273-20-9 |

|---|---|

Molecular Formula |

C5H10N2O3 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

N'-(3-hydroxypropyl)oxamide |

InChI |

InChI=1S/C5H10N2O3/c6-4(9)5(10)7-2-1-3-8/h8H,1-3H2,(H2,6,9)(H,7,10) |

InChI Key |

YMVXPZAKIVJWBR-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)C(=O)N)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Functional Roles : While this compound lacks direct pharmacological data, analogs like Despropionyl fentanyl (Ethyl 4-ANPP) are critical in opioid research, emphasizing the importance of substituent choice in biological activity .

Synthesis Pathways : The manufacturing of related compounds (e.g., Ixoten) involves chloroethyl and hydroxypropyl precursors, suggesting shared synthetic routes for ethanediamide derivatives .

Research Findings and Data Comparison

Stability and Handling

- This compound : Stability data are unavailable, but similar compounds (e.g., Ethyl 4-ANPP) require stringent storage conditions (-20°C) to maintain integrity over ≥5 years .

Spectroscopic Properties

- Ethyl 4-ANPP : Exhibits UV-Vis absorption at λ~max~ 255 nm, useful for analytical quantification .

- This compound : Spectral data are unspecified, but hydroxypropyl groups typically contribute to IR absorption bands near 3200–3600 cm⁻¹ (O-H stretch) .

Industrial and Research Relevance

- Pharmaceutical Precursors : Compounds like Ixoten (introduced in 1973) utilize chloroethyl and hydroxypropyl intermediates, highlighting the role of ethanediamide derivatives in drug development .

- Forensic Applications : Ethyl 4-ANPP is a controlled substance analog, underscoring the need for precise structural characterization of ethanediamides in regulatory contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.